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molecular formula C16H13NO3 B8301869 Methyl 3-[(4-cyanophenoxy)methyl]benzoate

Methyl 3-[(4-cyanophenoxy)methyl]benzoate

Cat. No. B8301869
M. Wt: 267.28 g/mol
InChI Key: YKNRVMYWKDAGFX-UHFFFAOYSA-N
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Patent
US06861547B2

Procedure details

10.00 kg (43.6 mol) of methyl 3-(bromomethyl)benzoate and 5.21 kg (43.74 mol) of 4-hydroxybenzonitrile are dissolved in 100 litres of acetone and stirred with 8.4 kg (60.7 mol) of potassium carbonate in the presence of 0.1 kg of sodium iodide for about 4 h under reflux conditions. Then 35 litres of acetone are distilled off and 100 litres of water are added at reflux conditions. The reaction mixture is cooled to 20° C. and the crystallisation is completed by the addition of another 30 litres of water. The crystals formed are separated off, washed with 50 litres of water and dried in vacuo.
Quantity
10 kg
Type
reactant
Reaction Step One
Quantity
5.21 kg
Type
reactant
Reaction Step One
Quantity
100 L
Type
solvent
Reaction Step One
Quantity
8.4 kg
Type
reactant
Reaction Step Two
Quantity
0.1 kg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[CH:4]=[C:5]([CH:10]=[CH:11][CH:12]=1)[C:6]([O:8][CH3:9])=[O:7].[OH:13][C:14]1[CH:21]=[CH:20][C:17]([C:18]#[N:19])=[CH:16][CH:15]=1.C(=O)([O-])[O-].[K+].[K+].[I-].[Na+]>CC(C)=O>[C:18]([C:17]1[CH:20]=[CH:21][C:14]([O:13][CH2:2][C:3]2[CH:4]=[C:5]([CH:10]=[CH:11][CH:12]=2)[C:6]([O:8][CH3:9])=[O:7])=[CH:15][CH:16]=1)#[N:19] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
10 kg
Type
reactant
Smiles
BrCC=1C=C(C(=O)OC)C=CC1
Name
Quantity
5.21 kg
Type
reactant
Smiles
OC1=CC=C(C#N)C=C1
Name
Quantity
100 L
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
8.4 kg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.1 kg
Type
reactant
Smiles
[I-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Then 35 litres of acetone are distilled off
ADDITION
Type
ADDITION
Details
100 litres of water are added
TEMPERATURE
Type
TEMPERATURE
Details
at reflux conditions
CUSTOM
Type
CUSTOM
Details
the crystallisation
ADDITION
Type
ADDITION
Details
is completed by the addition of another 30 litres of water
CUSTOM
Type
CUSTOM
Details
The crystals formed
CUSTOM
Type
CUSTOM
Details
are separated off
WASH
Type
WASH
Details
washed with 50 litres of water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
Smiles
C(#N)C1=CC=C(OCC=2C=C(C(=O)OC)C=CC2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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